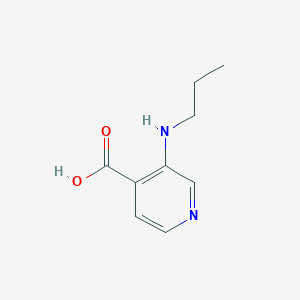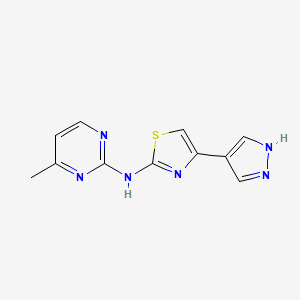
Methyl 2-chloro-2-(methoxycarbonylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-2-(methoxycarbonylamino)acetate is an organic compound with the molecular formula C5H8ClNO4 It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group and the hydrogen atom on the alpha carbon is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-(methoxycarbonylamino)acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester hydrochloride with phosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another method involves the chlorination of methyl 2-(methoxycarbonylamino)acetate using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-2-(methoxycarbonylamino)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are used as reducing agents, often in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioesters, or ethers, depending on the nucleophile used.
Hydrolysis: The major product is 2-chloro-2-(methoxycarbonylamino)acetic acid.
Reduction: The primary product is 2-chloro-2-(methoxycarbonylamino)ethanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-2-(methoxycarbonylamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-2-(methoxycarbonylamino)acetate involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the alpha carbon highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloroacetate: Similar in structure but lacks the methoxycarbonylamino group.
Methyl 2-(methoxycarbonylamino)acetate: Similar but without the chlorine atom.
Ethyl 2-chloro-2-(methoxycarbonylamino)acetate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-chloro-2-(methoxycarbonylamino)acetate is unique due to the presence of both a chlorine atom and a methoxycarbonylamino group on the alpha carbon. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-(methoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4/c1-10-4(8)3(6)7-5(9)11-2/h3H,1-2H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDAKBGTGBEEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(NC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)


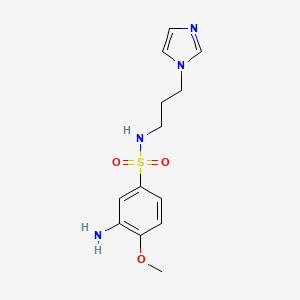

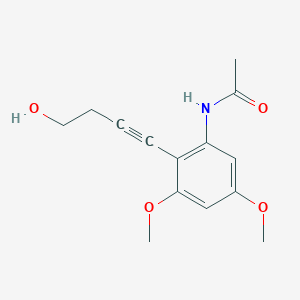
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)

![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
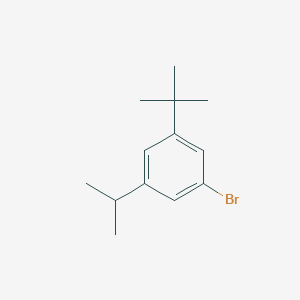
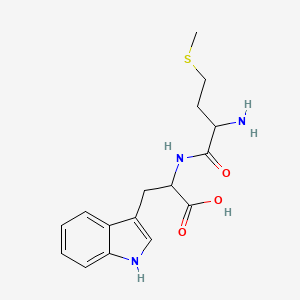
![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
